molecular formula C8H11BrN4 B1272331 5-Bromo-2-(piperazin-1-yl)pyrimidine CAS No. 99931-82-5

5-Bromo-2-(piperazin-1-yl)pyrimidine

Cat. No.: B1272331
CAS No.: 99931-82-5
M. Wt: 243.1 g/mol
InChI Key: YHWLBBPOKRHVAR-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C8H11BrN4 and a molecular weight of 243.10 g/mol . It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a piperazine ring at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-(piperazin-1-yl)pyrimidine is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor but does not activate it, instead, it blocks it. This prevents the receptor’s natural ligand, norepinephrine, from binding, thus inhibiting the normal response.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions suggest that this compound can modulate neurotransmitter signaling pathways, potentially influencing various physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the α2-adrenergic receptor can affect neurotransmitter release and cellular responses to stress . Additionally, its partial agonist activity at the 5-HT1A receptor may impact serotonin signaling, which is crucial for mood regulation and other neurological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the α2-adrenergic receptor, inhibiting its activity and thereby modulating neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor involves binding to this receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on its long-term stability and degradation are limited, it is known that the compound is stable under standard storage conditions . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit its intended biochemical effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to acute toxicity, as indicated by its classification as an acute oral toxicant . Threshold effects and specific dosage ranges would need to be determined through detailed animal studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine in the presence of a base, followed by bromination at the 5-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Scientific Research Applications

Chemistry: 5-Bromo-2-(piperazin-1-yl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a versatile intermediate in chemical manufacturing .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine is unique due to the combination of the bromine atom and the piperazine ring, which confer specific chemical and biological properties. This combination can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWLBBPOKRHVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373755
Record name 5-Bromo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99931-82-5
Record name 5-Bromo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This example serves to illustrate procedure B of Scheme 2. To an ice-cooled solution of 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole) in 1N HCl (100 mL) was added dropwise bromine (15.98 g, 0.1 mole). After stirring at 0° for 0.5 hr, the mixture was heated to 100° until dissipation of the red color had occurred. The mixture is filtered, cooled, made alkaline with 50% NaOH and extracted with ether. The dried extract (MgSO4) was concentrated in vacuo to provide 14.5 g (62%) of product, m.p. 73°-75°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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